molecular formula C13H11F2N5O2 B10934784 methyl 7-(difluoromethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

methyl 7-(difluoromethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B10934784
M. Wt: 307.26 g/mol
InChI Key: GLMFMRLSQNMUCT-UHFFFAOYSA-N
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Description

Methyl 7-(difluoromethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazole and pyrimidine ring system, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(difluoromethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.

    Introduction of the pyrimidine ring: The pyrazole intermediate can then undergo further cyclization to form the pyrazolopyrimidine core.

    Functional group modifications: Introduction of the difluoromethyl and carboxylate groups can be achieved through specific reagents and reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes:

    Selection of cost-effective reagents: .

    Optimization of reaction conditions: to maximize yield and purity.

    Implementation of efficient purification techniques: .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(difluoromethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Addition of hydrogen atoms to reduce specific functional groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets. This could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular pathways: Affecting cell function and signaling.

Comparison with Similar Compounds

Similar Compounds

    Methyl 7-(trifluoromethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate: .

    Methyl 7-(chloromethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate: .

Uniqueness

The presence of the difluoromethyl group in methyl 7-(difluoromethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate may impart unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H11F2N5O2

Molecular Weight

307.26 g/mol

IUPAC Name

methyl 7-(difluoromethyl)-5-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C13H11F2N5O2/c1-19-6-7(4-16-19)9-3-10(11(14)15)20-12(18-9)8(5-17-20)13(21)22-2/h3-6,11H,1-2H3

InChI Key

GLMFMRLSQNMUCT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)OC

Origin of Product

United States

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